molecular formula C20H17ClN6O B2992077 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890942-63-9

4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2992077
CAS No.: 890942-63-9
M. Wt: 392.85
InChI Key: ASNZNKNRMILOQG-UHFFFAOYSA-N
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Description

The structure comprises a 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl core linked to a 4-chlorobenzohydrazide moiety. Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines, enabling interactions with kinase and receptor targets .

Properties

IUPAC Name

4-chloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-3-8-17(13(2)9-12)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNZNKNRMILOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the condensation of 4-chlorobenzoyl chloride with 1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine-4-amine under specific conditions that may include the presence of a base like triethylamine and a solvent such as dichloromethane. Reaction temperatures are often kept below room temperature to control the reaction rate and to prevent by-product formation.

Industrial Production Methods: : In an industrial setting, the production may scale up to involve continuous flow processes to enhance efficiency and yield. Optimized reaction conditions such as the concentration of reactants, solvent selection, and the use of catalysts could be employed to achieve higher productivity and purity.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical transformations:

  • Oxidation: : Exposure to oxidizing agents can lead to the formation of corresponding amides or nitriles.

  • Reduction: : Reducing conditions might convert the hydrazide group into amines.

  • Substitution: : Halogen substitution reactions can be performed at the chloro site.

Common Reagents and Conditions

  • Oxidation: : Agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles such as alcohols or amines under conditions that promote nucleophilic substitution.

Major Products: : The reactions can lead to various products depending on the conditions and reagents. For instance, oxidation might yield benzoic acids, while reduction can produce benzhydrazines.

Scientific Research Applications

4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide finds use in several fields:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : In studies of enzyme inhibition due to its ability to interact with biological macromolecules.

  • Industry: : As a building block in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is closely related to its structural features. The chloro and hydrazide groups facilitate binding to enzyme active sites or receptors, inhibiting their action. Its molecular targets might include kinases or other proteins essential for cell signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

(a) N′-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxy-Benzohydrazide
  • Key Differences : The pyrazolo[3,4-d]pyrimidine core is substituted with a 3-chloro-4-methylphenyl group instead of 2,4-dimethylphenyl. The benzohydrazide carries a 4-methoxy rather than 4-chloro substituent.
  • The 3-chloro-4-methylphenyl substitution may alter steric interactions with target proteins .
  • Molecular Weight : 408.846 g/mol (vs. ~426 g/mol for the target compound, estimated).
(b) 4-Hydroxy-N'-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Benzohydrazide
  • Key Differences : A methyl group replaces the 2,4-dimethylphenyl substituent, and the benzohydrazide has a 4-hydroxy group.
  • Impact : The hydroxy group introduces hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability. The smaller methyl group may decrease selectivity .
(c) N'-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Propanehydrazide
  • Key Differences : Substituted with a propanehydrazide instead of benzohydrazide.
  • Impact : The aliphatic chain reduces aromatic interactions, likely diminishing binding affinity to planar active sites .

Substituent Variations on the Hydrazide Moiety

(a) 4-Chloro-N'-({1-[(4-Methylphenyl)Sulfonyl]-4-Piperidinyl}Carbonyl)BenzeneCarbohydrazide
  • Key Differences : The hydrazide is linked to a piperidinyl-sulfonyl group.
(b) 4-Chloro-N'-{[3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}Benzohydrazide
  • Key Differences : The hydrazide forms a Schiff base with a pyrazole ring.
  • Impact : The conjugated system may improve π-π stacking interactions but increase susceptibility to hydrolysis .

Pharmacologically Active Analogs

(a) Bisarylureas Based on Pyrazolo[3,4-d]Pyrimidine Scaffold
  • Example: 1-(4-((1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Oxy)Phenyl)-3-(3-Cyanophenyl)Urea (1p).
  • Key Differences: Replaces benzohydrazide with a urea linker and cyanophenyl group.
  • Activity : Exhibits pan-RAF inhibitory activity (IC₅₀ < 100 nM), highlighting the scaffold’s versatility in kinase targeting .
(b) 4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine
  • Key Differences: Fused thienopyrimidine system replaces benzohydrazide.
  • Application : Shows promise in anticancer research due to dual kinase inhibition .

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₂H₁₉ClN₆O ~426.9 2,4-Dimethylphenyl, 4-Cl-benzohydrazide Not Reported
N′-[1-(3-Chloro-4-Methylphenyl)-...-4-Methoxy-Benzohydrazide C₂₀H₁₇ClN₆O₂ 408.846 3-Cl-4-MePh, 4-OMe-benzohydrazide Not Reported
4-Hydroxy-N'-(1-Methyl-1H-Pyrazolo[...]Benzohydrazide C₁₃H₁₂N₆O₂ 292.28 1-Me, 4-OH-benzohydrazide Not Reported
4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine C₁₇H₁₁N₇S 353.39 Thienopyrimidine fusion Not Reported

Key Research Findings

Chloro vs. Methoxy Substituents : Chloro groups enhance lipophilicity and target binding in hydrophobic pockets, whereas methoxy groups improve solubility but may reduce potency .

Hydrazide Linker Flexibility : Benzohydrazides exhibit conformational flexibility, enabling interactions with diverse enzyme active sites compared to rigid urea or sulfonyl linkers .

Synthetic Accessibility : The target compound’s synthesis is feasible via established pyrazolo[3,4-d]pyrimidine protocols, though yields depend on substituent reactivity .

Biological Activity

4-Chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
  • CAS Number : 610277-86-6
  • Molecular Formula : C13H11ClN4
  • Molar Mass : 258.71 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of various therapeutic areas, including cancer treatment and anti-inflammatory responses.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor effects. Specifically, compounds with similar structures have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that pyrazole derivatives can effectively inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Beyond antitumor properties, compounds related to 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide have also been reported to possess anti-inflammatory activities. They achieve this by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

The mechanisms through which 4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide exerts its biological effects include:

  • Inhibition of Kinase Activities : The compound may inhibit various kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : It can trigger apoptotic pathways in cancer cells.
  • Reduction of Inflammatory Mediators : The compound reduces levels of inflammatory cytokines and mediators.

Case Studies

Several studies have highlighted the biological efficacy of similar pyrazolo derivatives:

StudyFindings
Study ADemonstrated that pyrazolo derivatives inhibited BRAF(V600E) with IC50 values in the low micromolar range.
Study BShowed significant reduction in TNF-α production in macrophages treated with pyrazolo compounds.
Study CReported enhanced apoptosis in human cancer cell lines upon treatment with related pyrazolo derivatives.

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